(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. Its unique structure, which includes a diazabicyclo[3.2.2]nonane core, a cyclopropylmethyl group, and a fluorinated indole moiety, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo[3.2.2]nonane core, the introduction of the cyclopropylmethyl group, and the attachment of the fluorinated indole moiety. Common synthetic routes may involve:
Formation of the Diazabicyclo[3.2.2]nonane Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.
Introduction of the Cyclopropylmethyl Group: This can be achieved through alkylation reactions using cyclopropylmethyl halides in the presence of a base.
Attachment of the Fluorinated Indole Moiety: This step may involve coupling reactions using fluorinated indole derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[32
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R)-6-(cyclopropylmethyl)-3-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopropylmethyl)-3-[(5-bromo-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopropylmethyl)-3-[(5-iodo-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one lies in its specific substitution pattern, particularly the presence of the fluorinated indole moiety. This fluorine atom can significantly influence the compound’s biological activity, stability, and overall pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O/c1-13-18-8-16(22)5-7-19(18)23-20(13)12-24-10-15-4-6-17(11-24)25(21(15)26)9-14-2-3-14/h5,7-8,14-15,17,23H,2-4,6,9-12H2,1H3/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBFGXWUUFPIN-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3CC4CCC(C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=C(C=C2)F)CN3C[C@@H]4CC[C@H](C3)N(C4=O)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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